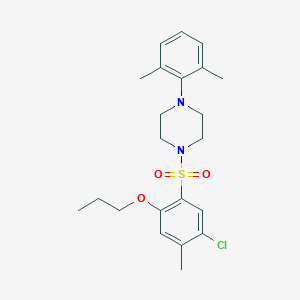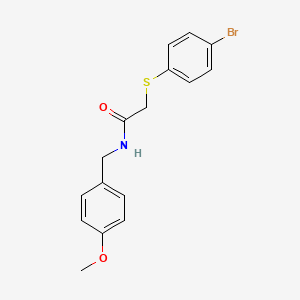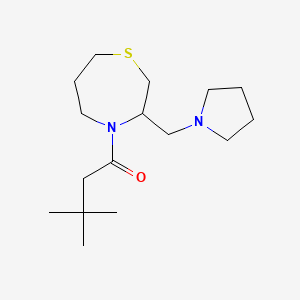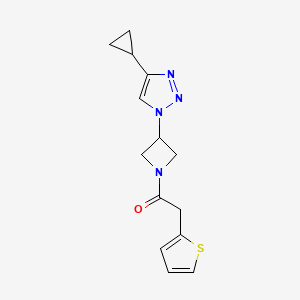![molecular formula C15H16N2O5 B2531465 N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide CAS No. 370846-47-2](/img/structure/B2531465.png)
N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized acetamide derivatives are often confirmed using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using these methods and was found to exhibit intermolecular hydrogen bonds . The crystal structures of other N-substituted acetamides have also been determined, revealing planar orientations and various intermolecular interactions . These findings provide insights into the potential molecular structure of "N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide".
Chemical Reactions Analysis
The reactivity of N-substituted acetamides can be influenced by the substituents on the nitrogen and the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the susceptibility of the carbonyl group to nucleophilic attack. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of strong intermolecular hydrogen bonding, as observed in some of the synthesized compounds, can lead to higher melting points and lower solubility in nonpolar solvents . The steric and electronic effects of the substituents also play a role in these properties. While the papers do not provide data on the specific compound of interest, they offer valuable information on the properties of structurally similar acetamides.
科学的研究の応用
Synthetic Chemistry Applications
One significant application in synthetic chemistry involves the development of novel methodologies for synthesizing compounds with potential antimalarial and antimicrobial activities. For instance, Werbel et al. (1986) explored the synthesis and quantitative structure-activity relationships of a series of compounds related to tebuquine, demonstrating their efficacy against Plasmodium berghei in mice, suggesting potential antimalarial applications Werbel et al., 1986. Similarly, Lovmo et al. (2017) reported a short synthesis of 3-enoyltetramic acids using an acyl ylide conjugate of Meldrum’s acid, presenting a new pathway for the synthesis of complex organic molecules Lovmo et al., 2017.
Medicinal Chemistry Applications
In medicinal chemistry, the focus has been on the synthesis of novel derivatives for potential therapeutic applications. Nikalje et al. (2012) synthesized a series of 2,4-thiazolidinedione derivatives exhibiting promising hypoglycemic activity in an animal model, illustrating the potential of such compounds in diabetes treatment Nikalje et al., 2012. Darwish et al. (2014) developed isoxazole-based heterocycles with significant antibacterial and antifungal activities, indicating their utility in addressing infectious diseases Darwish et al., 2014.
Material Science Applications
Research in material science has also benefited from the exploration of compounds based on N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide. For example, Gouda et al. (2022) investigated the competition between hydrogen, stacking, and halogen bonding in a similar compound, providing insights into molecular interactions that are crucial for designing new materials with specific properties Gouda et al., 2022.
特性
IUPAC Name |
N-[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-11-6-4-10(5-7-11)16-8-12-13(19)21-15(2,3)22-14(12)20/h4-8,16H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOMKMYVNZKEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)


![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)
